molecular formula C14H16N2O3 B262046 (4Z)-4-[(dimethylamino)methylidene]-2-[(3-methylphenoxy)methyl]-1,3-oxazol-5(4H)-one

(4Z)-4-[(dimethylamino)methylidene]-2-[(3-methylphenoxy)methyl]-1,3-oxazol-5(4H)-one

Cat. No. B262046
M. Wt: 260.29 g/mol
InChI Key: FAPKYCTYKKQKIG-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-4-[(dimethylamino)methylidene]-2-[(3-methylphenoxy)methyl]-1,3-oxazol-5(4H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas ranging from drug discovery to material science.

Scientific Research Applications

(4Z)-4-[(dimethylamino)methylidene]-2-[(3-methylphenoxy)methyl]-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in various areas of scientific research. One of the major areas of research is drug discovery, where this compound has been shown to exhibit promising activity against a range of diseases including cancer, bacterial infections, and inflammation.

Mechanism of Action

The mechanism of action of (4Z)-4-[(dimethylamino)methylidene]-2-[(3-methylphenoxy)methyl]-1,3-oxazol-5(4H)-one is not fully understood. However, studies have suggested that it may act by inhibiting key enzymes or proteins involved in disease pathways, leading to the suppression of disease progression.
Biochemical and Physiological Effects:
Studies have shown that (4Z)-4-[(dimethylamino)methylidene]-2-[(3-methylphenoxy)methyl]-1,3-oxazol-5(4H)-one exhibits a range of biochemical and physiological effects. For example, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit bacterial growth, and reduce inflammation.

Advantages and Limitations for Lab Experiments

(4Z)-4-[(dimethylamino)methylidene]-2-[(3-methylphenoxy)methyl]-1,3-oxazol-5(4H)-one has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, one of the major limitations of this compound is its poor solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on (4Z)-4-[(dimethylamino)methylidene]-2-[(3-methylphenoxy)methyl]-1,3-oxazol-5(4H)-one. One potential area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential applications in material science, such as its use as a catalyst or in the development of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of (4Z)-4-[(dimethylamino)methylidene]-2-[(3-methylphenoxy)methyl]-1,3-oxazol-5(4H)-one and its potential applications in drug discovery.
Conclusion:
In conclusion, (4Z)-4-[(dimethylamino)methylidene]-2-[(3-methylphenoxy)methyl]-1,3-oxazol-5(4H)-one is a chemical compound with significant potential for scientific research applications. Its ease of synthesis, stability, and low toxicity make it an attractive candidate for drug discovery and material science research. Further studies are needed to fully understand the compound's mechanism of action and potential applications in various areas of scientific research.

Synthesis Methods

The synthesis of (4Z)-4-[(dimethylamino)methylidene]-2-[(3-methylphenoxy)methyl]-1,3-oxazol-5(4H)-one involves the condensation of 3-methylphenol with formaldehyde and dimethylamine followed by the cyclization of the resulting intermediate with ethyl chloroformate. This method has been reported to yield the desired compound in good to excellent yields.

properties

Product Name

(4Z)-4-[(dimethylamino)methylidene]-2-[(3-methylphenoxy)methyl]-1,3-oxazol-5(4H)-one

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

(4Z)-4-(dimethylaminomethylidene)-2-[(3-methylphenoxy)methyl]-1,3-oxazol-5-one

InChI

InChI=1S/C14H16N2O3/c1-10-5-4-6-11(7-10)18-9-13-15-12(8-16(2)3)14(17)19-13/h4-8H,9H2,1-3H3/b12-8-

InChI Key

FAPKYCTYKKQKIG-WQLSENKSSA-N

Isomeric SMILES

CC1=CC(=CC=C1)OCC2=N/C(=C\N(C)C)/C(=O)O2

SMILES

CC1=CC(=CC=C1)OCC2=NC(=CN(C)C)C(=O)O2

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NC(=CN(C)C)C(=O)O2

Origin of Product

United States

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